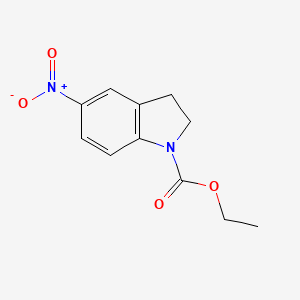

Ethyl 5-nitroindoline-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-nitroindoline-1-carboxylate is a chemical compound that belongs to the class of nitroindole derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The nitro group attached to the indoline moiety can significantly alter the electronic properties of the molecule, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of nitroindole derivatives can be achieved through different methods. For instance, the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid followed by esterification and dehydrogenation yields methyl 6-nitroindole-2-carboxylate with a total yield of 67% . Another approach involves the nitration of methyl 1-acetylindoline-2-carboxylate followed by dehydrogenation to obtain methyl 5-nitroindole-2-carboxylate in a 40% total yield . These methods highlight the reactivity of the indoline scaffold and the influence of substituents on the nitration position and overall yield.

Molecular Structure Analysis

The molecular structure of ethyl 5-nitroindoline-1-carboxylate and related compounds is characterized by the presence of a nitro group and a carboxylate ester. The electronic effects of these groups are crucial for the reactivity and stability of the molecule. The structure of synthesized intermediates and target compounds in related research is typically confirmed using spectroscopic methods such as ^1H NMR and mass spectrometry (MS) .

Chemical Reactions Analysis

Nitroindole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For example, the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines leads to the formation of N1-substituted-4-nitropyrazole-5-carboxylates with excellent regioselectivity and good yields . Additionally, the reductive cyclization of ethyl 2-nitro-5-oxo-3,5-diarylpentanoates under microwave irradiation produces ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, demonstrating the versatility of nitro compounds in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-nitroindoline-1-carboxylate are influenced by its functional groups. The nitro group is electron-withdrawing, which can affect the acidity of the molecule and its reactivity in nucleophilic substitution reactions. The ester group, on the other hand, can participate in hydrolysis reactions under both acidic and basic conditions. The solubility of these compounds in various solvents can also be an important consideration, especially in the context of regioselective synthesis, where solvent effects can influence the outcome of the reaction .

Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .

- Methods of Application : The synthesis of indole derivatives involves heating an intermediate in a solution of ethanolic HCl, which provides a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate .

- Results or Outcomes : The corresponding 6-methoxyindole isomer was separated from the mixture through facile crystallization and after four synthetic steps gave 3-(bromomethyl)indole .

Biological Potential of Indole Derivatives

- Scientific Field : Pharmacology

- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : The methods of application vary depending on the specific biological activity being targeted. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Results or Outcomes : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Michael Addition of 1,3-Dicarbonyl Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : The Michael addition is a powerful tool in organic synthesis for the construction of carbon-carbon bonds. It involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound .

- Methods of Application : The use of ethyl 2-oxocyclopentane carboxylate and methyl vinyl ketone leads to the formation of the corresponding product in high yields .

- Results or Outcomes : Under the same reaction conditions, the methyl vinyl ketone reacts with 2-acetylcyclopentan-1-one to give the desired product with a good yield of 94% .

Synthesis of Selected Alkaloids

- Scientific Field : Organic Chemistry

- Application Summary : Indoles are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .

- Methods of Application : The synthesis of indole derivatives involves heating an intermediate in a solution of ethanolic HCl, which provides a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate .

- Results or Outcomes : The corresponding 6-methoxyindole isomer was separated from the mixture through facile crystallization and after four synthetic steps gave 3-(bromomethyl)indole .

Antiviral Activity of Indole Derivatives

- Scientific Field : Pharmacology

- Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Methods of Application : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

- Results or Outcomes : This compound had an IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Direcciones Futuras

Indole derivatives, including Ethyl 5-nitroindoline-1-carboxylate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of new indole derivatives for screening different pharmacological activities is a hot research topic .

Propiedades

IUPAC Name |

ethyl 5-nitro-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-2-17-11(14)12-6-5-8-7-9(13(15)16)3-4-10(8)12/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKQIUQNZZTHTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C1C=CC(=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-nitroindoline-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)